5-Hydroxy-3-propan-2-ylidene-7-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)-1-benzofuran-2-one
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Overview
Description
Rhuscholide A is a benzofuran lactone compound that has garnered significant attention due to its notable anti-HIV-1 activity . It is a member of the class of 1-benzofurans and is characterized by a hydroxy group at position 5, a propan-2-ylidene group at position 3, and a (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl group at position 7 .
Preparation Methods
The first total synthesis of Rhuscholide A was accomplished in 14 linear steps with an overall yield of 10.6% . The synthesis involves key steps such as base-mediated phenol ortho-alkylation and piperidine-promoted aldol condensation . These steps are crucial for the formation of the benzofuran lactone structure. The synthesis is flexible and allows for the convenient preparation of analogous natural products such as glabralide B and denudalide .
Chemical Reactions Analysis
Rhuscholide A undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rhuscholide A has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying benzofuran lactones and their synthetic routes.
Industry: The compound’s unique structure and properties make it a valuable target for industrial synthesis and production of related compounds.
Mechanism of Action
The mechanism of action of Rhuscholide A involves its interaction with molecular targets and pathways associated with HIV-1 . The compound exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the virus . This inhibition disrupts the viral life cycle, thereby reducing the viral load and preventing the progression of HIV infection.
Comparison with Similar Compounds
Rhuscholide A can be compared with other similar compounds, such as:
- 5-hydroxy-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone
- Betulin
- Betulonic acid
- Moronic acid
- 3-oxo-6 beta-hydroxyolean-12-en-28-oic acid
- 3-oxo-6 beta-hydroxyolean-18-en-28-oic acid
These compounds share structural similarities with Rhuscholide A but differ in their specific functional groups and biological activities. Rhuscholide A is unique due to its potent anti-HIV-1 activity and its specific molecular structure that facilitates this activity .
Properties
IUPAC Name |
5-hydroxy-3-propan-2-ylidene-7-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)-1-benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLAXYRFCLYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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